1-Methyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Methyl-1,2,3,4-tetrahydronaphthalene, also known as Tetralin, is a hydrocarbon having the chemical formula C10H12 . It is a partially hydrogenated derivative of naphthalene and is a colorless liquid .
Synthesis Analysis
Tetralin is produced by the catalytic hydrogenation of naphthalene . A study reports the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .Molecular Structure Analysis
The molecular formula of this compound is C11H14 . The average mass is 144.213 Da and the monoisotopic mass is 144.093903 Da .Chemical Reactions Analysis
Tetralin is used as a hydrogen-donor solvent, for example in coal liquefaction . It functions as a source of H2, which is transferred to the coal .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 234.3±10.0 °C at 760 mmHg, and a flash point of 89.6±7.6 °C . It has a molar refractivity of 47.4±0.4 cm3 .Scientific Research Applications
Crystal Structures in Synthesis Efforts : Kaiser et al. (2023) discuss the molecular structures of compounds related to 1,2,3,4-tetrahydronaphthalene obtained during synthesis efforts, highlighting the configurations of stereo centers and the conformation of the tetrahydronaphthalene moiety (Kaiser, Weil, Gärtner, & Enev, 2023).
Ring Pucker in Dihydroaromatic Epoxides : Zacharias et al. (1995) describe the crystal structure of a derivative of tetrahydronaphthalene, emphasizing the equatorial positioning of hydroxyl and methyl groups and the molecule's hydrogen bonding characteristics (Zacharias, Glusker, Whalen, Friedman, & Pohl, 1995).
σ Receptor Ligand Analogs : Abate et al. (2011) explored analogues of the σ receptor ligand PB28, which includes a 1,2,3,4-tetrahydronaphthalene moiety, for potential use in oncology diagnostics and therapeutics (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Reduction of Substituted Derivatives : Tippett and Massy-Westropp (1993) investigated the stereoselectivity of reducing 4-substituted 1-methylene-1,2,3,4-tetrahydronaphthalenes, finding a preference for the cis products in certain conditions (Tippett & Massy-Westropp, 1993).
Organotin Hydride Additions : Podestá et al. (1989) studied the free radical hydrostannation of various methyl dihydronaphthalenecarboxylates, yielding products with specific stereochemistries (Podestá, Ayala, Chopa, & Giagante, 1989).
Two-Dimensional Self-Assembled Structures : Silly et al. (2017) analyzed the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, revealing chiral close-packed and porous structures on graphite surfaces (Silly, Ausset, & Sun, 2017).
Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol : Göksu et al. (2003) presented a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8-9H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBTKKLSNPFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870887 | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1559-81-5, 31291-71-1 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydromethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyltetraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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